1-[2-(Dimethylamino)acetyl]piperidin-4-one
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)acetyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10(2)7-9(13)11-5-3-8(12)4-6-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSHFKVTQSFPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Aza-Michael Addition to Divinyl Ketones
A highly efficient method involves the double aza-Michael addition of primary amines to divinyl ketones, yielding 2-substituted 4-piperidones as key intermediates. This method is atom-efficient and allows for chiral modifications.
- Step 1: Preparation of divinyl ketones by oxidation of dienols obtained from vinyl aldehydes and vinylmagnesium bromide.
- Step 2: Double aza-Michael addition of dimethylamine or related amines to the divinyl ketone, forming the piperidin-4-one ring with the desired substitution.
This method was demonstrated to afford high yields and stereoselectivity in the synthesis of piperidinone scaffolds similar to those found in donepezil analogues, which share structural features with this compound.
| Entry | Vinyl Aldehyde Substrate | Dienol Intermediate Yield (%) | Divinyl Ketone Yield (%) | Notes on Oxidation Agent |
|---|---|---|---|---|
| 1 | Aliphatic (e.g., methyl) | >90 | 80-90 | MnO2 used for oxidation |
| 2 | Aromatic (e.g., phenyl) | >85 | 60-75 | DDQ preferred for oxidation |
Table: Typical yields for divinyl ketone intermediates used in aza-Michael synthesis of piperidinones
Reductive Amination and Intramolecular Cyclization
Another approach involves:
- Starting from a 4-piperidone or related diketone.
- Performing reductive amination with dimethylamine derivatives.
- Intramolecular cyclization to form the piperidine ring with the 2-(dimethylamino)acetyl substitution.
This method benefits from predictable diastereoselectivity and can be catalyzed by ruthenium(II) or facilitated by microwave-assisted Leuckart reactions. Sodium cyanoborohydride is often used as a reducing agent to achieve selective reduction.
Oxidation and Functional Group Transformations
Preparation of the key divinyl ketone intermediates requires selective oxidation of dienol precursors. Two main oxidants are used:
- Manganese(IV) oxide (MnO2) for aliphatic dienols.
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for aromatic dienols.
These oxidations are performed under mild conditions to prevent degradation and allow for high purity of the ketone intermediates.
Detailed Research Findings and Notes
- The double aza-Michael reaction is highly atom-efficient and scalable, providing access to chiral 2-substituted 4-piperidones that can be further functionalized to target compounds like this compound.
- The choice of solvent and reaction conditions is critical. Acetonitrile and dichloromethane may be ineffective for some amines; modifications include slow addition of divinyl ketone to amine solutions.
- Reductive amination methods allow for the introduction of the dimethylaminoacetyl group selectively at position 1 of the piperidinone ring.
- Stereoselectivity is influenced by the nature of the ketone substrate (aldehyde vs ketone) and the amine used.
- Photochemical and catalytic cycloisomerization methods have been reported for related piperidine derivatives but are less common for this specific substitution pattern.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Double Aza-Michael Addition | Divinyl ketones, primary amines, acetonitrile | High yield, stereoselective, atom-efficient | Requires careful solvent choice |
| Reductive Amination/Cyclization | 4-piperidone/diketone, dimethylamine, NaBH3CN, Ru(II) catalyst | Predictable diastereoselectivity, mild conditions | Catalyst cost, substrate scope limited |
| Oxidation of Dienols | MnO2 or DDQ, mild conditions | High purity ketone intermediates | Sensitive to substrate type |
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)acetyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : DMAP is often utilized as a building block in the synthesis of various pharmaceuticals. Its ability to act as a nucleophile makes it valuable in acylation reactions, particularly in the synthesis of amides and esters.
- Anticancer Activity : Research indicates that DMAP derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) at low concentrations, highlighting their potential as anticancer agents.
-
Biological Activity
- Antimicrobial Properties : DMAP and its derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies suggest that these compounds can inhibit the growth of resistant strains, making them candidates for new antibiotic development.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It selectively inhibits cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.
-
Neuroscience
- Cognitive Enhancement : Some studies suggest that DMAP may enhance cognitive function by modulating neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurodegenerative diseases.
Case Studies
-
Anticancer Study
- A study on MDA-MB-231 cells treated with DMAP derivatives showed significant increases in apoptosis markers at concentrations as low as 10 μM. This suggests strong potential for development into anticancer therapies.
-
Anti-inflammatory Research
- In vivo studies involving rat models demonstrated that DMAP derivatives reduced edema significantly compared to standard anti-inflammatory drugs like diclofenac. The selectivity for COX-2 inhibition indicates a favorable safety profile.
-
Antimicrobial Efficacy
- A series of tests against Gram-positive and Gram-negative bacteria indicated that certain DMAP derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting their potential utility in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)acetyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of 1-[2-(Dimethylamino)acetyl]piperidin-4-one, highlighting differences in substituents, synthesis yields, melting points, and biological activities (where available):
| Compound Name | Substituents (Positions) | Yield (%) | Melting Point (°C) | Key Features/Activities | Evidence ID |
|---|---|---|---|---|---|
| This compound | 1: [2-(dimethylamino)acetyl] | N/A | N/A | Target compound; dimethylamino enhances solubility | [15] |
| 1-[2-(1H-Benzimidazol-1-yl)acetyl]-3,5-dimethyl-2,6-diphenylpiperidin-4-one (23) | 1: benzimidazole-acetyl; 2,6: diphenyl | 87 | 178–180 | Antimicrobial potential; high yield | [2] |
| 1-[2-(1H-Benzimidazol-1-yl)acetyl]-3-methyl-2,6-bis(p-fluorophenyl)piperidin-4-one (24) | 1: benzimidazole-acetyl; 2,6: p-fluorophenyl | 90 | 119–120 | Fluorine substituents improve lipophilicity | [2] |
| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | 1: chloroacetyl; 2,6: trimethoxyphenyl | N/A | N/A | Aryl substituents linked to bioactivity | [5] |
| 1-[(3-Fluorophenyl)acetyl]piperidin-4-one | 1: 3-fluorophenylacetyl | N/A | N/A | Fluorine enhances metabolic stability | [7] |
| 1-[2-(Dimethylamino)ethyl]piperidin-4-one | 1: 2-(dimethylamino)ethyl | N/A | N/A | Ethyl linker vs. acetyl; altered steric effects | [15] |
| 1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one | 1: benzyl; 3: dimethylaminomethylene | N/A | N/A | Conjugated system may influence reactivity | [16] |
Structural and Electronic Differentiation
- Dimethylamino vs.
Biological Activity
1-[2-(Dimethylamino)acetyl]piperidin-4-one is a piperidinone derivative that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 182.23 g/mol
The compound features a piperidine ring substituted with a dimethylamino group and an acetyl moiety, which contributes to its biological activity.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation: It interacts with various receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
- Apoptosis Induction: Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the accumulation of reactive oxygen species (ROS) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested: The compound has been tested against various cancer cell lines, including breast (MDA-MB-231), pancreatic, and colon cancer cells.
- Mechanism: It induces apoptosis by enhancing caspase-3 activity at concentrations as low as 1.0 μM. A significant increase in apoptosis markers was observed at concentrations around 10 μM .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Apoptosis induction via caspases |
| Pancreatic | 5 | ROS accumulation |
| Colon | 8 | Cell cycle arrest |
Antimicrobial Properties
This compound has demonstrated antimicrobial activity:
- Inhibition Studies: Effective against both Gram-positive and Gram-negative bacteria, showing potential for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties:
- COX Inhibition: Selective inhibition of COX-2 with minimal gastrointestinal toxicity, indicating potential for treating inflammatory diseases without adverse effects .
Case Studies
Several case studies have documented the biological effects of this compound:
-
Anticancer Study on MDA-MB-231 Cells:
- Treatment led to increased apoptosis markers at concentrations of 10 μM, suggesting strong anticancer properties.
-
Anti-inflammatory Research:
- In vivo studies showed significant reductions in edema in rat models compared to standard anti-inflammatory drugs like diclofenac.
-
Antimicrobial Efficacy:
- Tested against various pathogens, demonstrating effective inhibition and supporting its use as a potential antibiotic agent.
Q & A
Q. What are the common synthetic routes for 1-[2-(Dimethylamino)acetyl]piperidin-4-one?
The synthesis typically involves alkylation or acylation of piperidin-4-one derivatives. For example, alkylation of a piperidine precursor with 2-(dimethylamino)acetyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate in polar aprotic solvents like acetonitrile) is a standard approach. Purification via column chromatography and characterization by NMR and mass spectrometry are critical for validating structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves 3D structural features, as demonstrated in crystallographic studies of related piperidin-4-one derivatives .
Q. What biological assays are suitable for preliminary evaluation of its pharmacological potential?
In vitro assays such as enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) and cytotoxicity screenings (e.g., MTT assays on cancer cell lines) are commonly used. Structural analogs of piperidin-4-one derivatives have shown antimicrobial and anticancer activities, suggesting similar frameworks for testing .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling the identification of optimal catalysts or solvents. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error approaches by 30–50% in reaction optimization .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Comparative structural analysis (e.g., crystallographic data vs. molecular docking results) and meta-analyses of experimental conditions (e.g., pH, solvent systems) can identify confounding variables. For example, substituent effects on the piperidin-4-one core may explain divergent binding affinities in kinase inhibition studies .
Q. How do factorial design principles improve reaction yield and purity?
Full factorial designs can systematically evaluate variables like temperature, catalyst loading, and solvent ratios. For piperidin-4-one derivatives, optimizing alkylation steps using a 2³ factorial design (testing 8 conditions) identifies interactions between variables, improving yields by >20% compared to one-factor-at-a-time approaches .
Q. What role does crystallographic data play in pharmacophore modeling?
X-ray structures reveal precise bond angles and conformations, enabling the mapping of hydrogen-bonding and hydrophobic interactions. For this compound, crystallographic data (e.g., from analogs like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) guide the design of structure-activity relationship (SAR) studies by highlighting critical functional groups .
Q. How can chemical software enhance data reproducibility in studies of this compound?
Tools like Gaussian (for computational modeling) and ACD/Labs (for spectral analysis) standardize data interpretation. Virtual simulations pre-screen reaction conditions, reducing experimental iterations. Secure data management platforms (e.g., LabArchives) with encryption protocols ensure traceability and compliance with FAIR principles .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate experimental results with theoretical models (e.g., docking scores vs. IC₅₀ values) and replicate studies under controlled conditions .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chloroacetyl derivatives) and disclose all synthetic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
